

Application Notes: Tracking Buforin-2 Internalization and Action Using Confocal Microscopy

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Compound of Interest

Compound Name: *Buforin-2*

Cat. No.: *B1577679*

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Introduction

Buforin-2 is a potent, 21-amino acid antimicrobial peptide derived from the histone H2A of the Asian toad, *Bufo bufo gargarizans*. Its unique mechanism of action, which involves cell penetration without significant membrane disruption, and subsequent interaction with intracellular nucleic acids, has garnered significant interest for its potential as a therapeutic agent, not only against microbes but also against cancer cells.^{[1][2][3][4]} Confocal microscopy provides a powerful tool to visualize and quantify the cellular uptake and subcellular localization of **Buforin-2**, offering critical insights into its mechanism of action. These application notes provide detailed protocols for fluorescently labeling **Buforin-2**, tracking its entry into cells using confocal microscopy, and an overview of its biological effects.

Mechanism of Action

Unlike many other antimicrobial peptides that function by forming pores in the cell membrane, **Buforin-2** translocates across the cell membrane without causing lysis.^[5] This remarkable ability is attributed to its helix-hinge-helix structure, with a central proline hinge being critical for its cell-penetrating properties.^{[1][3]} Once inside the cell, **Buforin-2** accumulates in the cytoplasm and nucleus, where it binds strongly to DNA and RNA, disrupting essential cellular processes and leading to cell death.^[5]

In cancer cells, a derivative of **Buforin-2**, Buforin-IIb, has been shown to selectively induce apoptosis.[4] This process is initiated by the peptide's interaction with gangliosides on the cancer cell surface, followed by internalization and accumulation in the nucleus.[6] Buforin-IIb triggers the intrinsic apoptotic pathway through the activation of p53, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the subsequent activation of a caspase cascade.[7][8]

Data Presentation

Cytotoxicity of Buforin-IIb in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Buforin-IIb against various cancer cell lines, demonstrating its potent anticancer activity.

Cell Line	Cancer Type	IC50 (μM)	Reference
PC-3	Prostate Cancer	< 8	[4]
Du-145	Prostate Cancer	< 8	[4]
HepG2	Liver Cancer	~1.0	[9]
A2780	Ovarian Cancer	Similar to cisplatin	[4]
A2780cisR	Ovarian Cancer (cisplatin-resistant)	Similar to cisplatin	[4]
Various (62 cell lines)	Leukemia, CNS, Lung, Melanoma, Renal, etc.	Potent activity	[4]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Buforin-2 with FITC

This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus of **Buforin-2**.

Materials:

- **Buforin-2** peptide
- Fluorescein isothiocyanate (FITC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Dipea (N,N-Diisopropylethylamine) or Triethylamine (TEA)
- 0.1 M Sodium bicarbonate buffer (pH 9.0)
- Ammonium chloride (NH₄Cl) solution (50 mM)
- Potassium phosphate buffer (50 mM, pH 7.4)
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Lyophilizer

Procedure:

- Peptide and FITC Preparation:
 - Dissolve **Buforin-2** in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 2 mg/mL.
 - Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.
- Conjugation Reaction:
 - Slowly add the FITC solution to the peptide solution while gently vortexing. The molar ratio of FITC to peptide should be approximately 10:1.
 - Add DIPEA to the reaction mixture to achieve a final concentration of approximately 20 mM.
 - Incubate the reaction mixture in the dark at room temperature for 3-4 hours with continuous gentle stirring.
- Quenching the Reaction:

- To stop the labeling reaction, add 50 mM NH₄Cl to the mixture and incubate for 1 hour in the dark.
- Purification of FITC-**Buforin-2**:
 - Purify the FITC-labeled **Buforin-2** from the reaction mixture using a C18 reverse-phase HPLC column.
 - Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.
 - Monitor the elution profile at both 220 nm (for the peptide bond) and 495 nm (for FITC).
 - Collect the fractions containing the dual-peak corresponding to FITC-**Buforin-2**.
- Verification and Storage:
 - Confirm the identity and purity of the labeled peptide using mass spectrometry.
 - Lyophilize the purified FITC-**Buforin-2**.
 - Store the lyophilized powder at -20°C or lower, protected from light.

Protocol 2: Tracking FITC-**Buforin-2** Internalization using Confocal Microscopy

This protocol outlines the procedure for visualizing the uptake of FITC-**Buforin-2** into live cells.

Materials:

- FITC-labeled **Buforin-2**
- Cancer cell line of interest (e.g., HeLa, PC-3)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Hoechst 33342 or DAPI (for nuclear staining)

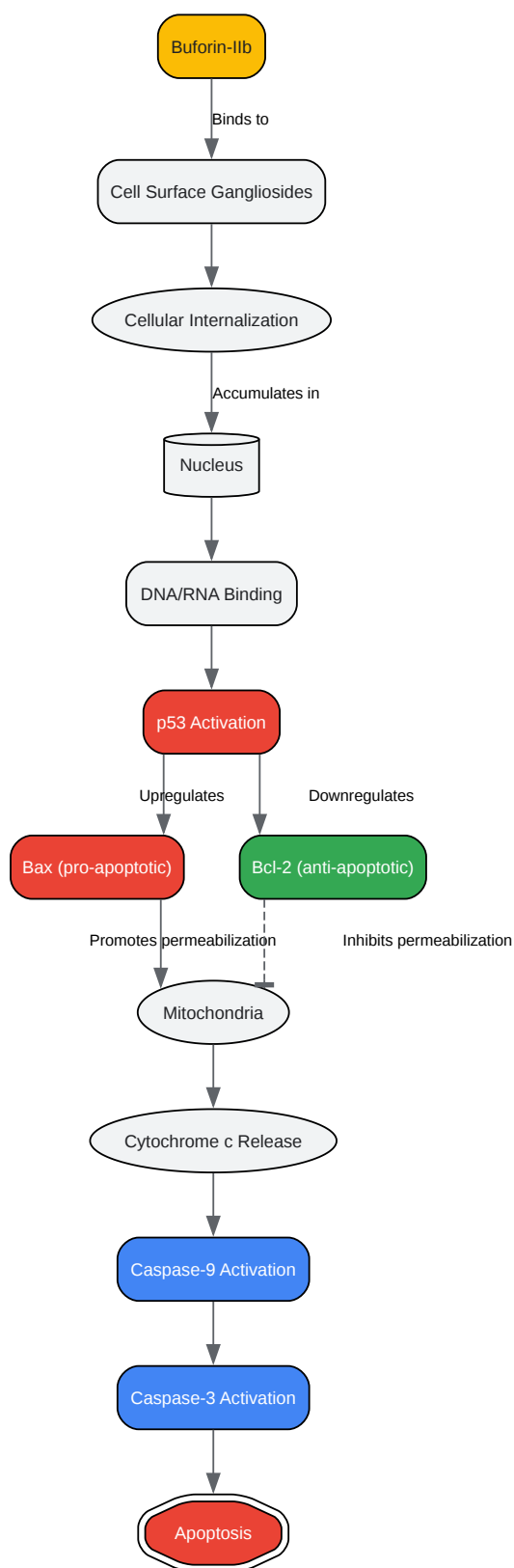
- Confocal laser scanning microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/518 nm) and Hoechst/DAPI (Excitation/Emission: ~350/461 nm).

Procedure:

- Cell Culture and Seeding:
 - Culture the chosen cell line in appropriate complete medium.
 - Seed the cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
 - Incubate the cells for 24 hours to allow for attachment.
- Treatment with FITC-**Buforin-2**:
 - Prepare a working solution of FITC-**Buforin-2** in serum-free cell culture medium at the desired concentration (e.g., 1-10 μ M).
 - Wash the cells twice with warm PBS.
 - Add the FITC-**Buforin-2** solution to the cells and incubate at 37°C in a CO2 incubator for the desired time points (e.g., 30 min, 1h, 2h).
- Cell Staining and Imaging Preparation:
 - After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any unbound peptide.
 - For nuclear counterstaining, incubate the cells with Hoechst 33342 (e.g., 1 μ g/mL in PBS) for 10-15 minutes at room temperature in the dark.
 - Wash the cells again twice with PBS.
 - Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Confocal Microscopy:

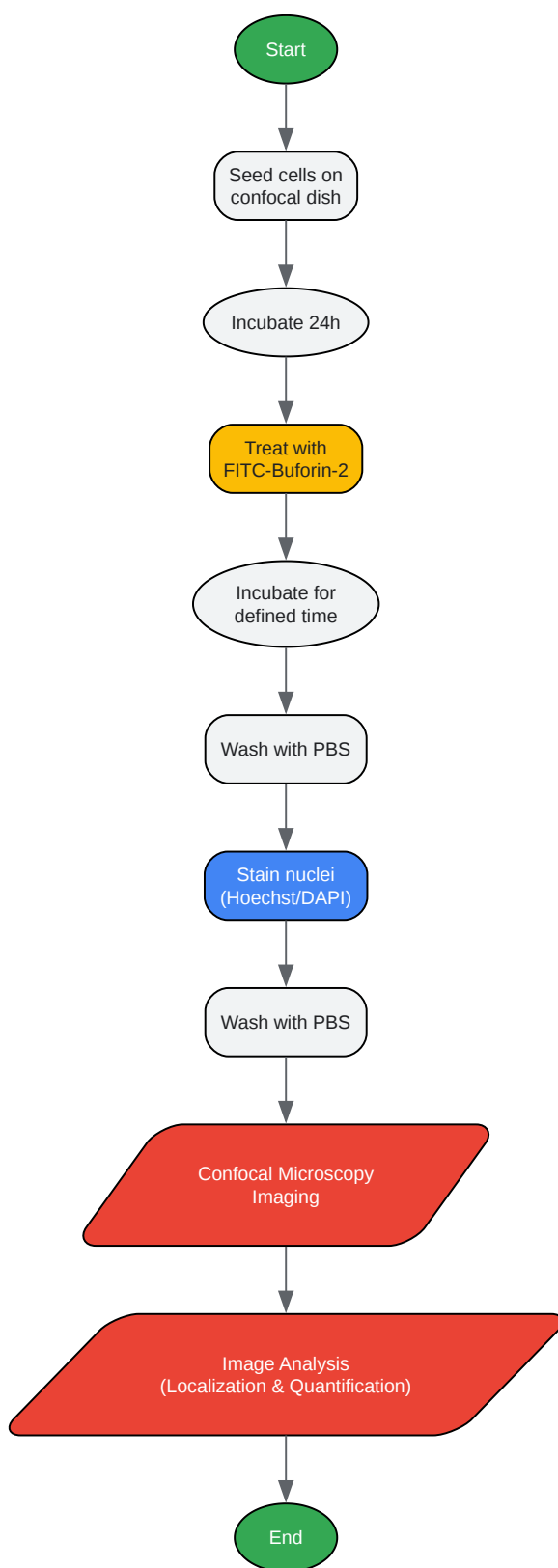
- Place the dish or slide on the stage of the confocal microscope.
- Use a 40x or 63x oil immersion objective for optimal resolution.
- Set the excitation and emission wavelengths for FITC and the nuclear stain.
- Acquire images, ensuring to capture both the green fluorescence from FITC-**Buforin-2** and the blue fluorescence from the nuclear stain.
- Acquire z-stacks to confirm the intracellular localization of the peptide and to distinguish it from membrane-bound fluorescence.
- Image Analysis:
 - Analyze the acquired images to determine the subcellular localization of FITC-**Buforin-2**. Co-localization with the nuclear stain will indicate nuclear entry.
 - Quantitative analysis of fluorescence intensity can be performed using appropriate software to estimate the amount of peptide uptake.

Visualizations



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Caption: Buforin-IIIb induced apoptosis signaling pathway.



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Caption: Experimental workflow for tracking FITC-**Buforin-2**.

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